molecular formula C8H12O2 B173081 3-Acetoxycyclohexene CAS No. 14447-34-8

3-Acetoxycyclohexene

Cat. No. B173081
CAS RN: 14447-34-8
M. Wt: 140.18 g/mol
InChI Key: MQNAWGURFBPDMW-UHFFFAOYSA-N
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Description

3-Acetoxycyclohexene is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18000 . It is also known by other names such as cyclohex-2-en-1-yl acetate, 2-cyclohexen-1-yl acetate, and acetic acid cyclohex-2-enyl ester .


Synthesis Analysis

The synthesis of 3-Acetoxycyclohexene involves the reaction of cyclohexene with acetic acid and oxygen in the presence of a palladium-based carried solid catalyst . Another method involves the electrolysis of acetic acid containing sodium acetate and cyclohexa-1,3-diene .


Molecular Structure Analysis

The molecular structure of 3-Acetoxycyclohexene consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 140.08400 .


Chemical Reactions Analysis

3-Acetoxycyclohexene has been involved in various chemical reactions. For instance, it has been used in the enantioselective formation of C–C and C–N bonds . It has also been found to be released by certain rice varieties into the soil, where it interferes with the growth of neighboring or successive plants .


Physical And Chemical Properties Analysis

3-Acetoxycyclohexene has a density of 1 and a boiling point of 175ºC . The flash point is 49ºC . The LogP value, which represents the compound’s lipophilicity, is 1.65820 .

Scientific Research Applications

Conformational Preferences

  • The conformational preferences of groups like acetoxyl in 3-oxycyclohexenes have been studied. Acetoxyl groups exhibit a larger pseudoaxial preference in 3-oxycyclohexenes compared to methoxyl groups (Ouedraogo et al., 1987).

Chemical Synthesis Applications

  • In phase-transfer catalyzed acetylation, 1-acetoxycyclohexene derivatives are major products (Jones & Stokes, 1984).
  • Diastereocontrolled nickel(0)- and palladium(0) catalyzed cyclizations/carbonylations have been applied to compounds like 3-acetoxycyclohexene (Oppolzer et al., 1989).

Biological Applications

  • Certain plants can reduce compounds like 1-acetoxy-2-methylcyclohexene, showing potential for natural synthesis applications (Bruni et al., 2002).

Electrochemical Reactions

  • Electrolysis reactions involving cyclohexene derivatives have been studied, leading to products like 3-acetoxycyclohexene (Baggaley & Brettle, 1968).

Catalysis Research

  • Tricyclohexylphosphine has been used to control regiochemistry in palladium-catalyzed allylic alkylation of compounds like 3-acetoxycyclohexene (Blacker et al., 1999).

Neurobiological Research

  • Research into the effects of acetoxycycloheximide on memory and protein synthesis in mice has utilized 3-acetoxycyclohexene related compounds (Barondes & Cohen, 1968).

Photochemical Studies

  • The photo-induced addition of acetic acid to cyclohexene derivatives, including 3-acetoxycyclohexene, has been explored (Leong et al., 1973).

Diels-Alder Reactions

  • The Diels-Alder reaction involving 3-acetoxy-1-vinylcyclohexene with methyl vinyl ketone has been studied for its stereochemistry (Kawamata et al., 1989).

Synthesis of Methyl-Substituted Hydroxycyclohexenones

  • Synthesis of methyl-substituted hydroxycyclohexenones, using palladium(II)-catalyzed 1,4-addition to a 1,3-diene and involving 3-acetoxycyclohexene, has been reported (Meister et al., 2012).

NMR Spectroscopy in Conformational Analysis

  • 13C NMR spectroscopy has been used to study the conformational analysis of vicinally di- and trisubstituted cyclohexanes, including derivatives of 3-acetoxycyclohexene (Buchanan et al., 1985).

Cobalt(III) Acetate Oxidation Studies

  • Oxidation of alkylcyclohexenes with cobalt(III) acetate, yielding compounds like 3-acetoxycyclohexene, has been studied (Hirano & Morimoto, 1985).

Future Directions

While specific future directions for 3-Acetoxycyclohexene were not found in the search results, it’s clear that this compound has potential applications in various fields, including chemical synthesis and agricultural research . Further studies could explore these applications in more detail.

properties

IUPAC Name

cyclohex-2-en-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAWGURFBPDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455669
Record name 3-ACETOXYCYCLOHEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxycyclohexene

CAS RN

14447-34-8
Record name 3-ACETOXYCYCLOHEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-cyclohexen-1-ol (16) (45.5 mmol, 5.02 mL) in pyridine (0.27 mol, 22 mL) at 0° C., acetic anhydride was added dropwise and the reaction mixture was stirred at 0° C. for ½ h. The ice bath was removed, and the mixture was stirred at room temperature overnight. The mixture was diluted with EtOAc, washed with HCl (1 N), saturated NaHCO3, brine, and concentrated in vacuo to give 6 g (94%) of the crude product 17 which was used in the next step without further purification. TLC with 20% EtOAc/Hexane, stained with 5% H2SO4/EtOH, Rf for (16): 0.4, Rf for (17): 0.8.
Quantity
5.02 mL
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22 mL
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

The reaction was conducted in the same manner as Example C1 except that acetic acid was employed for acetonitrile and the reaction temperature was set at 90° C. As a result, cyclohexene was transformed into 2-cyclohexen-1-one (cyclohexene-based selectivity 43%, yield 41%) and 1-acetyloxy-2-cyclohexene (cyclohexene-based selectivity 45%, yield 43%) with a transformation rate of 95%.
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Synthesis routes and methods III

Procedure details

A 500 ml three-neck flask was charged with 15 g of cyclohexene (0.18 moles), 150 g of acetic acid and 80 mg of palladium acetate (0.36 mmoles). The temperature was taken to 50°, and then 10.6 g (0.22 moles) of 70% by weight hydrogen peroxide were introduced in 8 h. The reaction was continued for 2 more hours, while keeping the temperature at 50°. The acetic acid was then distilled (35°, 20×102Pa). The residue was distilled under vacuum (64°-68°, 15×102Pa) to provide cyclohex-2-en-1-yl acetate, 90% pure (13 g, yield 50%). cyclohex-2-en-1-yl-acetate
Quantity
15 g
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reactant
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150 g
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80 mg
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catalyst
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Synthesis routes and methods IV

Procedure details

In order to demonstrate that the 3,6-diacyloxycyclohexene can be prepared in a single step procedure, a mixture of 20.5 g. (0.25 moles) cyclohexene, 45 g. (0.75 moles) acetic acid and 45 g. of 90.5 weight percent purity tertiary butyl hydroperoxide (0.45 moles) and 0.4 g. cuprous chloride was heated at 80° - 85° C. for 10 hours at which time it was found that 97 weight percent of the hydroperoxide had been consumed. Analysis by glpc showed that 21 mole percent yield to 3-acetoxycyclohexene and a 25 mole percent yield to 3,6-diacetoxycyclohexene was obtained. The reaction mixture was treated as in Example I and the product distilled at 92° C. under 1 mm Hg pressure. Very little high boiling residue was found. It will be noted that although 0.5 moles of the hydroperoxide solution was used since it was not pure only 0.45 moles of the hydroperoxide itself was employed, i.e. slightly less than the desired 2:1 mole ratio of hydroperoxide to cyclohexene, a good yield of the diester was obtained.
[Compound]
Name
3,6-diacyloxycyclohexene
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0 (± 1) mol
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0.25 mol
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0.75 mol
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0.45 mol
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[Compound]
Name
cuprous chloride
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A mixture of 0.6 g of di-L-prolinato Copper (II), 0.7 g of copper powder, 15 ml of acetonitrile, 5 ml of acetic acid, 15 ml of cyclohexene and 5 ml of t-butyl peroxybenzoate was stirred at 20° to 25° C for 3 hours in a nitrogen atmosphere. After it was confirmed on TLC (thin layer chromatography) that the residual t-butyl peroxybenzoate was no longer present, the remaining copper powder was filtered off and the filtrate was admixed with 50 ml of benzene. The organic layer was successively washed with a 2N hydrochloric acid, an aqueous solution saturated with sodium chloride, an aqueous solution saturated with sodium hydrogen carbonate and an aqueous solution saturated with sodium chloride, and dried over anhydrous sodium sulfate. After removing the solvent, the residue was distilled under reduced pressure to obtain 1.40 g of 2-cyclohexenyl acetate. B.P. 75°-76° C/21 mmHg.
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0 (± 1) mol
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15 mL
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15 mL
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5 mL
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0.6 g
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0.7 g
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
A Ouédraogo, MTP Viet, JK Saunders… - Canadian journal of …, 1987 - cdnsciencepub.com
… Indeed, we have seen in the preceding section that 3-acetoxycyclohexene (lb, X = H) shows a larger axial preference than 3-methoxycyclohexene (la, X = H). as expected from the …
Number of citations: 30 cdnsciencepub.com
HJ Shine, GE Hunt - Journal of the American Chemical Society, 1958 - ACS Publications
The product obtained from the reaction of perbenzoic acid with l-acetoxycyclohexene is shown to have the properties and characteristics of 1-acetoxy-1, 2-epoxycyclohexane. This …
Number of citations: 28 pubs.acs.org
AJ Baggaley, R Brettle - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… of 3-diacetoxymethylcyclopentene, 3-acetoxycyclohexene and 3-acetoxy-4(and 6) -methylcyclohexenes ; cyclohexene gave diacetoxymethylcyclopentane and 3-acetoxycyclohexene. …
Number of citations: 17 pubs.rsc.org
H Bricout, JF Carpentier, A Mortreux - Tetrahedron letters, 1996 - Elsevier
… Asymmetric Alkylation of 3-Acetoxycyclohexene with Dimethyl Malonate a …
Number of citations: 63 www.sciencedirect.com
CS Marques, AJ Burke - Tetrahedron: Asymmetry, 2007 - Elsevier
… Ligand 1a was screened in a number of asymmetric allylic alkylations of dimethyl malonate with both rac-1,3-diphenylpropenyl acetate 3 and rac-3-acetoxycyclohexene 5 using a …
Number of citations: 18 www.sciencedirect.com
A Zsigmond, F Notheisz, Z Szegletes… - Studies in Surface …, 1995 - Elsevier
… palladium-catalyzed aerobic oxidation of hydroquinone to benzoquinone, in the oxidation of 1-octene to 2-octanone and in the allylic oxidation of cyclohexene to 3-acetoxycyclohexene. …
Number of citations: 20 www.sciencedirect.com
SR Sandler - The Journal of Organic Chemistry, 1967 - ACS Publications
… acetate-acetic acid to give good yields of 2-chloro-3-hydroxycyclohexene (I), 2-bromo3-hydroxycyclohexene (II), or their actate derivatives such as 2-bromo-3-acetoxycyclohexene (III). …
Number of citations: 68 pubs.acs.org
BM Trost, X Ariza - Angewandte Chemie International Edition in …, 1997 - Wiley Online Library
… ["l The initial studies examined the reaction of the alanine-derived azlactone 1 (R = CHJ and 3-acetoxycyclohexene (2) by using ligand 3 and a palladium complex 4 as a precatalyst (…
Number of citations: 183 onlinelibrary.wiley.com
KG Chung, Y Miyake, S Uemura - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… A solution of 3-acetoxycyclohexene (1a, 70.0 mg, 0.50 mmol) in THF (0.5 mL), phenylboronic acid (2w, 183 mg, 1.5 mmol), potassium hydroxide (85.5 mg, 1.5 mmol) and THF (0.5 mL) …
Number of citations: 93 pubs.rsc.org
E Guimet, M Diéguez, A Ruiz, C Claver - Tetrahedron: Asymmetry, 2005 - Elsevier
… Encouraged by the good results obtained so far we also tested ligands 1–3 in the Pd-catalyzed allylic alkylation of rac-3-acetoxycyclohexene 10 (Scheme 4), which is usually used as a …
Number of citations: 45 www.sciencedirect.com

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